Cas no 59702-10-2 (1-(propan-2-yl)piperazin-2-one)

1-(Propan-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with an isopropyl group at the nitrogen position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. Its well-defined reactivity profile allows for selective functionalization, enabling the synthesis of derivatives with tailored properties. The compound’s stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthetic routes. Its purity and consistent performance make it a reliable choice for researchers seeking precise modifications in nitrogen-containing heterocycles.
1-(propan-2-yl)piperazin-2-one structure
59702-10-2 structure
商品名:1-(propan-2-yl)piperazin-2-one
CAS番号:59702-10-2
MF:C7H14N2O
メガワット:142.1989
MDL:MFCD07373407
CID:950537
PubChem ID:15057401

1-(propan-2-yl)piperazin-2-one 化学的及び物理的性質

名前と識別子

    • 1-Isopropylpiperazin-2-one
    • 1-ISOPROPYL-PIPERAZIN-2-ONE
    • 1-propan-2-ylpiperazin-2-one
    • 1-(1-Methylethyl)-2-piperazinone
    • 1-(PROPAN-2-YL)PIPERAZIN-2-ONE
    • 1-Isopropyl-2-piperazinone
    • WAWBBMSQWUPYOW-UHFFFAOYSA-N
    • 8888AB
    • TRA0030335
    • AB37013
    • SY006729
    • AB0071824
    • 2-PIPERAZINONE, 1-(1-METHYLETHYL)-
    • A26393
    • MFCD07373407
    • AS-31341
    • DB-072681
    • EN300-150775
    • AC-26860
    • 59702-10-2
    • CS-0183532
    • DTXSID50567653
    • SCHEMBL761343
    • AKOS000351377
    • 1-(propan-2-yl)piperazin-2-one
    • MDL: MFCD07373407
    • インチ: 1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3
    • InChIKey: WAWBBMSQWUPYOW-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])([H])N([H])C([H])([H])C([H])([H])N1C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 142.11100
  • どういたいしつりょう: 142.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.299
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 密度みつど: 1.000
  • ふってん: 260 ºC
  • フラッシュポイント: 11 ºC
  • PSA: 32.34000
  • LogP: 0.09330

1-(propan-2-yl)piperazin-2-one セキュリティ情報

1-(propan-2-yl)piperazin-2-one 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(propan-2-yl)piperazin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1005465-250mg
1-Isopropyl-piperazin-2-one
59702-10-2 95%
250mg
$185 2024-07-28
Enamine
EN300-150775-0.05g
1-(propan-2-yl)piperazin-2-one
59702-10-2
0.05g
$32.0 2023-05-26
Enamine
EN300-150775-0.1g
1-(propan-2-yl)piperazin-2-one
59702-10-2
0.1g
$46.0 2023-05-26
eNovation Chemicals LLC
D688925-1g
1-Isopropylpiperazin-2-one
59702-10-2 >95%
1g
$220 2024-07-20
Chemenu
CM169895-5g
1-Isopropyl-piperazin-2-one
59702-10-2 95%
5g
$533 2021-08-05
TRC
I874968-50mg
1-Isopropylpiperazin-2-one
59702-10-2
50mg
$ 95.00 2022-06-04
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0384-5g
1-Isopropyl-piperazin-2-one
59702-10-2 97%
5g
6767.38CNY 2021-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I63770-250mg
1-Isopropylpiperazin-2-one
59702-10-2 -
250mg
¥1238.0 2023-09-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY006729-1g
1-Isopropylpiperazin-2-one
59702-10-2 >95%
1g
¥1677.42 2024-07-09
Enamine
EN300-150775-5.0g
1-(propan-2-yl)piperazin-2-one
59702-10-2
5g
$386.0 2023-05-26

1-(propan-2-yl)piperazin-2-one 関連文献

1-(propan-2-yl)piperazin-2-oneに関する追加情報

Introduction to 1-(propan-2-yl)piperazin-2-one (CAS No. 59702-10-2)

1-(propan-2-yl)piperazin-2-one, identified by its Chemical Abstracts Service (CAS) number 59702-10-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperazine derivative has garnered attention due to its versatile structural properties and potential applications in drug development. The compound features a piperazine ring substituted with a propan-2-yl group at the 1-position and a carbonyl group at the 2-position, which contributes to its unique reactivity and biological interactions.

The chemical structure of 1-(propan-2-yl)piperazin-2-one makes it a valuable intermediate in synthesizing various pharmacologically active molecules. Its piperazine core is a common scaffold in many drugs, known for its ability to interact with biological targets such as receptors and enzymes. The presence of the propan-2-yl side chain introduces additional functional groups that can be modified to enhance binding affinity or metabolic stability, making it a versatile building block in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(propan-2-yl)piperazin-2-one and its derivatives. Research has highlighted its role in developing treatments for neurological disorders, cardiovascular diseases, and infectious diseases. The compound's ability to modulate neurotransmitter systems has made it a focus of studies aimed at treating conditions such as depression, anxiety, and Parkinson's disease. Additionally, its structural features have been exploited in designing novel antiviral and antibacterial agents.

One of the most compelling aspects of 1-(propan-2-yl)piperazin-2-one is its synthetic accessibility. The compound can be readily prepared through various organic reactions, including nucleophilic substitution and condensation reactions. This ease of synthesis allows researchers to modify its structure systematically, enabling the exploration of a wide range of derivatives with tailored properties. Such flexibility is crucial in drug discovery pipelines, where rapid iteration and optimization are essential.

The pharmacokinetic profile of 1-(propan-2-yl)piperazin-2-one has also been extensively studied. Its molecular properties influence factors such as solubility, bioavailability, and metabolic clearance. Researchers have leveraged this knowledge to develop prodrugs or analogs that enhance therapeutic efficacy while minimizing side effects. For instance, modifications to the propan-2-yl group can alter the compound's lipophilicity, impacting its distribution across biological membranes.

Recent advancements in computational chemistry have further accelerated the exploration of 1-(propan-2-yl)piperazin-2-one derivatives. Molecular modeling techniques allow researchers to predict binding interactions with biological targets with high precision. This approach has been instrumental in identifying lead compounds for clinical development. By integrating experimental data with computational insights, scientists can design molecules that are more likely to succeed in preclinical and clinical trials.

The therapeutic applications of 1-(propan-2-yl)piperazin-2-one extend beyond central nervous system disorders. Studies have suggested its potential in managing metabolic syndromes by influencing insulin sensitivity and lipid metabolism. Additionally, its antimicrobial properties have been investigated, particularly against resistant strains of bacteria. These findings underscore the compound's broad pharmacological relevance and highlight its importance as a research tool.

In conclusion, 1-(propan-2-yl)piperazin-2-one (CAS No. 59702-10-2) represents a promising compound in pharmaceutical research due to its structural versatility and biological activity. Its role as an intermediate in drug synthesis, combined with its potential therapeutic applications, makes it a cornerstone of modern medicinal chemistry. As research continues to uncover new derivatives and mechanisms of action, this compound is poised to contribute significantly to the development of next-generation therapeutics.

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